molecular formula C19H27F3N4O5 B10846252 Acetyl-Pro-Ala-Pro-Ala-trifluoro methane

Acetyl-Pro-Ala-Pro-Ala-trifluoro methane

Cat. No.: B10846252
M. Wt: 448.4 g/mol
InChI Key: DLOFUPNOARUTLN-IMIFBBOLSA-N
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Description

Acetyl-Pro-Ala-Pro-Ala-trifluoro methane is a synthetic peptide compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of acetylated proline and alanine residues, along with a trifluoromethyl group, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl-Pro-Ala-Pro-Ala-trifluoro methane typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the sequential addition of protected amino acids to a solid resin, followed by deprotection and coupling reactions. The trifluoromethyl group is introduced through specific reagents and conditions that ensure its stable incorporation into the peptide chain .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques are employed to ensure the efficient and consistent production of the compound .

Chemical Reactions Analysis

Types of Reactions

Acetyl-Pro-Ala-Pro-Ala-trifluoro methane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetyl-Pro-Ala-Pro-Ala-trifluoro methane has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological targets.

    Medicine: Explored for its therapeutic potential in treating diseases related to enzyme dysregulation.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetyl-Pro-Ala-Pro-Ala-trifluoro methane involves its interaction with specific molecular targets, such as enzymes. The trifluoromethyl group enhances the compound’s binding affinity and specificity, leading to the inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetyl-Pro-Ala-Pro-Ala-trifluoro methane is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical stability, reactivity, and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H27F3N4O5

Molecular Weight

448.4 g/mol

IUPAC Name

(2S)-1-acetyl-N-[(2S)-1-oxo-1-[(2S)-2-[[(2S)-4,4,4-trifluoro-3-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]propan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C19H27F3N4O5/c1-10(15(28)19(20,21)22)23-17(30)14-7-5-9-26(14)18(31)11(2)24-16(29)13-6-4-8-25(13)12(3)27/h10-11,13-14H,4-9H2,1-3H3,(H,23,30)(H,24,29)/t10-,11-,13-,14-/m0/s1

InChI Key

DLOFUPNOARUTLN-IMIFBBOLSA-N

Isomeric SMILES

C[C@@H](C(=O)C(F)(F)F)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@@H]2CCCN2C(=O)C

Canonical SMILES

CC(C(=O)C(F)(F)F)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C2CCCN2C(=O)C

Origin of Product

United States

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